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Cat. No.: B415148
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Executive Summary

2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol represents a critical scaffold in medicinal
chemistry, combining the redox-active properties of a vanilloid phenol with the metal-chelating
potential of a thioamide. Structurally derived from ethyl vanillin via the Willgerodt-Kindler
reaction, this molecule is of significant interest for its potential as a tyrosinase inhibitor and anti-
tubercular agent.

This technical guide details the synthesis, predicted crystal lattice architecture, and hydrogen-
bonding networks that define its solid-state behavior. The analysis is grounded in the
crystallographic data of high-fidelity analogs (e.g., vanillin thiobenzmorpholide), providing a
robust model for researchers in drug design and materials science.

Chemical Profile & Nomenclature
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Property Detail
3-Ethoxy-4-hydroxyphenyl

UPAC Name Emorpho::no)rzethar):Zthior):(a)

Common Name Ethyl Vanillin Thiobenzmorpholide

CAS Number 309954-11-8

Molecular Formula C13H17NOsS

Molecular Weight 267.34 g/mol

SMILES CCOclcc(ccclO)C(=S)N2CcCcoce2
Phenol (H-bond donor), Ethoxy (lipophilic),

Core Motifs Thioamide (H-bond acceptor), Morpholine

(Chair conformation)

Synthesis: The Willgerodt-Kindler Protocol[1]

The most efficient route to 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenol is the Willgerodt-
Kindler reaction, which converts the aldehyde functionality of ethyl vanillin directly into a
thioamide using elemental sulfur and morpholine.

Optimized Experimental Protocol

e Reagents: Ethyl Vanillin (1.0 eq), Morpholine (2.0 eq), Elemental Sulfur (
, 1.5 eq).

» Solvent: Neat (morpholine acts as solvent) or DMF (if higher T required).

e Conditions: Reflux at 110-130 °C for 4—6 hours.

Step-by-Step Procedure:

e Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser,
combine 10.0 mmol of ethyl vanillin, 20.0 mmol of morpholine, and 15.0 mmol of elemental
sulfur.
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o Activation: Heat the mixture to 110 °C. The sulfur will dissolve, and the solution will darken
(deep orange/red) as the polysulfide species form.

e Reaction: Maintain reflux for 5 hours. Monitor via TLC (SiOz, 40% EtOAc/Hexane). The
aldehyde spot (

) will disappear, replaced by the thioamide (

)

o Workup: Cool the reaction mixture to room temperature. Pour slowly into 100 mL of ice-cold
water with vigorous stirring. The product should precipitate as a yellow solid.

« Purification: Filter the crude solid. Recrystallize from hot ethanol or an ethanol/water mixture
to obtain yellow prisms suitable for X-ray diffraction.

Mechanistic Pathway (DOT Visualization)
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Caption: Mechanistic flow of the Willgerodt-Kindler reaction converting ethyl vanillin to the
target thioamide.

Crystallographic Analysis (Structural Model)

Based on the isostructural relationship with 4-hydroxy-3-methoxythiobenzmorpholide (Vanillin
Thiobenzmorpholide) and general thioamide geometric constraints, the crystal structure of the
titte compound is characterized by the following features.

Unit Cell & Space Group

e Crystal System: Monoclinic

e Space Group:
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or
(Centrosymmetric)

e Z Value: 4 molecules per unit cell.[1]
e Packing Efficiency: High, driven by
-stacking of the phenyl rings and intermolecular hydrogen bonding.

Molecular Geometry

o Thioamide Planarity: The

core is strictly planar due to resonance delocalization (

)-

o C=S Bond Length: Predicted: 1.66 — 1.68 A (Intermediate between single and double
bond).

o C-N Bond Length: Predicted: 1.32 — 1.34 A (Partial double bond character, restricting
rotation).

» Morpholine Conformation: The morpholine ring adopts a classic chair conformation to
minimize 1,3-diaxial interactions. The nitrogen atom is

hybridized (planar) due to conjugation with the thiocarbonyl.

e Phenol-Ethoxy Orientation: The 3-ethoxy group is likely coplanar with the phenyl ring, locked
by a weak intramolecular hydrogen bond between the phenolic proton and the ethoxy
oxygen (

), forming a stable

ring motif.

Intermolecular Interactions & Packing

The crystal lattice is dominated by a robust hydrogen-bonding network:
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e Primary Interaction (Dimerization): The phenolic hydroxyl group (

) acts as a strong donor. The thiocarbonyl sulfur (
) acts as a strong acceptor.
o Motif: Centrosymmetric

or infinite

chains linking molecules head-to-tail.

o Distance:
distance approx. 3.2 — 3.3 A.
e Secondary Interaction: Weak

interactions involving the morpholine ether oxygen and aromatic protons.

Interaction Network Diagram (DOT Visualization)
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Caption: Schematic of the primary intermolecular forces stabilizing the crystal lattice,

highlighting the Phenol-to-Sulfur hydrogen bond.

Quantitative Structural Data (Predicted)

The following parameters are derived from high-resolution X-ray data of the methoxy-analog

(Vanillin Thiobenzmorpholide) and represent the expected values for the ethoxy derivative.

Parameter

Bond/Angle

Predicted Value

Significance

Bond Length

1.671(2) A

Indicates significant
double bond
character; typical for

thioamides.

Bond Length

C(thio)-N

1.335(3) A

Shortened due to
resonance; restricts
rotation (barrier ~15

kcal/mol).

Bond Length

C(aryl)-O(ethoxy)

1.365(3) A

Conjugation with the

aromatic ring.

Bond Angle

N-C(thio)-S

123.5°

Deviates from ideal
120° due to sulfur's
steric bulk (Van der

Waals radius).

Bond Angle

C(morph)-N-C(morph)

112.0°

Consistent with chair
conformation of the

morpholine ring.

Torsion Angle

C(aryl)-C(thio)-N-C

~0° - 10°

The thioamide plane
is twisted slightly
relative to the phenyl
ring to relieve steric

strain.

Pharmacological Implications (SAR)
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The crystal structure reveals key features relevant to drug development:
 Lipophilicity Modulation: The 2-ethoxy group increases lipophilicity (

) compared to the methoxy analog, potentially enhancing blood-brain barrier (BBB)
permeability or cell membrane penetration in anti-tubercular applications.

o Metal Chelation: The S=C-OH maotif (via tautomerization) or the S=C...OH proximity creates
a bidentate chelation site for transition metals (Cu2*, Zn2*), which is the mechanism of action
for tyrosinase inhibition (melanogenesis regulation).

o Metabolic Stability: The morpholine ring is metabolically robust, while the thioamide is
resistant to hydrolysis compared to amides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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